Brca1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

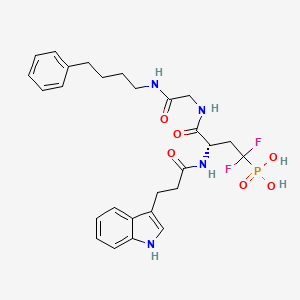

Molecular Formula |

C27H33F2N4O6P |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

[(3S)-1,1-difluoro-3-[3-(1H-indol-3-yl)propanoylamino]-4-oxo-4-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]butyl]phosphonic acid |

InChI |

InChI=1S/C27H33F2N4O6P/c28-27(29,40(37,38)39)16-23(33-24(34)14-13-20-17-31-22-12-5-4-11-21(20)22)26(36)32-18-25(35)30-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,17,23,31H,6-7,10,13-16,18H2,(H,30,35)(H,32,36)(H,33,34)(H2,37,38,39)/t23-/m0/s1 |

InChI Key |

ONHSSHPYNSJFHU-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

Brca1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. It functions by specifically targeting the tandem BRCT (BRCA1 C-terminus) domains, which are crucial for BRCA1's role in DNA damage response and repair. By inhibiting the protein-protein interactions mediated by these domains, this compound effectively disrupts the homologous recombination (HR) pathway of DNA repair. This targeted inhibition makes this compound a valuable research tool for studying BRCA1 function and a potential therapeutic agent, particularly in the context of synthetic lethality when combined with PARP inhibitors in cancer therapy.

Discovery and Synthesis

This compound, also referred to as Compound 15a, was identified through a small-molecule microarray screen designed to find compounds that bind to the BRCA1(BRCT)₂ domain. This discovery was first reported by Na et al. in Angewandte Chemie International Edition in 2014.

Synthesis:

While the detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary publication or its supplementary materials, the general chemical structure suggests a multi-step organic synthesis approach. Based on its chemical name, (S)-2-(3-(1H-indole-3-propanamido)-4,4-difluoro-5-phosphonopentanamido)-N-(6-phenylhexyl)propanamide, the synthesis would likely involve the coupling of several key fragments: an indole-3-propanoic acid moiety, a modified phosphono-amino acid derivative, and a phenylhexylamine tail. Standard peptide coupling and phosphonate chemistry techniques would be employed.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the BRCA1 BRCT domain's function. Its inhibitory activity has been quantified through various biochemical and cell-based assays.

Table 1: Quantitative Biological Activity of this compound

| Parameter | Value | Assay Type | Target |

| IC₅₀ | 0.53 µM | Fluorescence Polarization | BRCA1 (BRCT)₂ |

| Kᵢ | 0.71 µM | Fluorescence Polarization | BRCA1 (BRCT)₂ |

Data sourced from MedChemExpress product information sheet.[1]

The primary mechanism of action of this compound is the disruption of BRCA1's role in homologous recombination, a key DNA double-strand break repair pathway. This inhibition of HR functionally mimics a "BRCAness" phenotype in treated cells, making them more susceptible to DNA damaging agents and PARP inhibitors.

Experimental Protocols

Fluorescence Polarization (FP) Assay for BRCA1 (BRCT)₂ Binding

This assay is used to determine the binding affinity of inhibitors to the BRCA1 tandem BRCT domains. It relies on the change in polarization of a fluorescently labeled peptide probe upon binding to the larger protein domain.

Materials:

-

Recombinant human BRCA1 (BRCT)₂ domain protein (GST-tagged or similar)

-

Fluorescently labeled peptide probe corresponding to a known binding partner of BRCA1 BRCT domains (e.g., a phosphopeptide from BACH1)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Sodium Phosphate pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare Reagents:

-

Dissolve the fluorescently labeled peptide probe in the assay buffer to a final concentration of 2x the desired final concentration (e.g., 20 nM for a 10 nM final concentration).

-

Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

-

Prepare the BRCA1 (BRCT)₂ protein solution in assay buffer at 2x the final desired concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

-

Assay Plate Setup:

-

Add 10 µL of the 2x this compound serial dilutions to the appropriate wells of the 384-well plate. For control wells (maximum and minimum polarization), add 10 µL of assay buffer.

-

Add 5 µL of the 2x fluorescent peptide probe to all wells.

-

To initiate the binding reaction, add 5 µL of the 2x BRCA1 (BRCT)₂ protein solution to all wells except for the minimum polarization control wells (add 5 µL of assay buffer instead).

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the peptide probe (e.g., for FITC, excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values for each well.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

DR-GFP Homologous Recombination Assay

This cell-based assay is used to quantify the efficiency of homologous recombination (HR) and to assess the inhibitory effect of compounds like this compound on this pathway. The assay utilizes a U2OS cell line that has a stably integrated DR-GFP reporter construct.

Materials:

-

U2OS-DR-GFP cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

I-SceI expression plasmid (e.g., pCBASceI)

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection and Treatment:

-

On the following day, transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. This will induce a double-strand break in the DR-GFP reporter.

-

Immediately after transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

-

Cell Harvesting and Analysis:

-

Wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

-

Analyze the cells by flow cytometry, quantifying the percentage of GFP-positive cells in the live cell population.

-

-

Data Analysis:

-

Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle-treated control.

-

Plot the normalized HR efficiency against the concentration of this compound to determine the dose-dependent inhibition of homologous recombination.

-

Mandatory Visualizations

Caption: BRCA1 signaling pathway in response to DNA double-strand breaks.

Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.

References

Brca1-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Brca1-IN-1, a small-molecule inhibitor of the Breast Cancer 1 (BRCA1) protein, in cancer cells. It provides a comprehensive overview of its molecular target, downstream signaling effects, and its synergistic potential with other anti-cancer agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes.

Core Mechanism of Action: Targeting the BRCT Domain and Disrupting DNA Repair

This compound exerts its anti-cancer effects by specifically targeting the tandem BRCA1 C-Terminus (BRCT) domains of the BRCA1 protein.[1] These domains are crucial for protein-protein interactions, particularly in recognizing and binding to phosphorylated proteins involved in the DNA damage response.[2][3] By binding to the (BRCT)2 domain, this compound competitively inhibits the recruitment of essential DNA repair factors to sites of DNA double-strand breaks (DSBs).[1]

The primary consequence of this inhibition is the disruption of the Homologous Recombination (HR) pathway, a high-fidelity DNA repair mechanism critical for maintaining genomic stability.[1][4][5][6] HR is particularly important for repairing DSBs that arise during DNA replication.[5] Inhibition of BRCA1's function in HR leads to an accumulation of DNA damage, which can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).[4][7]

This mechanism of action forms the basis for the concept of "synthetic lethality," particularly in combination with inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][4] Cancer cells with a compromised HR pathway due to this compound treatment become highly dependent on other DNA repair pathways, such as base excision repair, where PARP plays a key role.[4][8] Simultaneous inhibition of both pathways with this compound and a PARP inhibitor like Olaparib leads to a catastrophic level of DNA damage and selective killing of cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Target | Reference |

| IC50 | 0.53 µM | BRCA1 | [1] |

| Ki | 0.71 µM | BRCA1 | [1] |

Table 1: Inhibitory Potency of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits BRCA1's role in DNA repair, leading to apoptosis.

Caption: Experimental workflows for assessing this compound's effects on cancer cells.

Detailed Experimental Protocols

While specific protocols for the characterization of this compound are not publicly available in full detail, the following are representative methodologies based on standard assays used for similar compounds.

BRCT Domain Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the binding affinity of this compound to the BRCA1 BRCT domain.

-

Reagents:

-

Purified recombinant human BRCA1 (BRCT)2 domain protein.

-

Fluorescently labeled phosphopeptide ligand known to bind the BRCT domain (e.g., from BACH1).

-

This compound dissolved in DMSO.

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

-

-

Procedure:

-

A constant concentration of the fluorescently labeled phosphopeptide and the BRCA1 BRCT domain protein are incubated together in the assay buffer to establish a baseline fluorescence polarization signal.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated at room temperature for 30-60 minutes to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The decrease in polarization, indicating displacement of the fluorescent peptide by this compound, is plotted against the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)

This cell-based assay measures the efficiency of HR-mediated DNA repair.

-

Cell Line: A cancer cell line (e.g., U2OS) stably expressing the DR-GFP reporter construct. This construct contains two different mutated GFP genes. A functional GFP gene can only be reconstituted through HR after a site-specific double-strand break is introduced.

-

Procedure:

-

Cells are seeded in 6-well plates.

-

The next day, cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter construct.

-

Immediately after transfection, cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

Cells are incubated for 48-72 hours to allow for DNA repair and GFP expression.

-

The percentage of GFP-positive cells is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound treated samples compared to the control indicates inhibition of HR.

-

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Lines: A panel of relevant cancer cell lines (e.g., breast, ovarian cancer cell lines with known BRCA1 status).

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density.

-

After 24 hours, cells are treated with a range of concentrations of this compound, Olaparib, Etoposide, or combinations thereof.

-

Cells are incubated for 72 hours.

-

MTS reagent is added to each well and incubated for 1-4 hours.

-

The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cancer cells following treatment.

-

Cell Lines: Cancer cell lines of interest.

-

Procedure:

-

Cells are seeded in 6-well plates.

-

Cells are treated with this compound, Etoposide, or a combination of both for 24-48 hours.

-

Both adherent and floating cells are collected.

-

Cells are washed with PBS and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark for 15 minutes.

-

The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is determined by flow cytometry.

-

Synergistic Effects with Chemotherapeutic Agents

A key aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to other DNA-damaging agents.

-

Olaparib (PARP Inhibitor): As previously mentioned, the combination of this compound and Olaparib is a prime example of synthetic lethality. By crippling the HR pathway, this compound makes cancer cells exquisitely sensitive to PARP inhibition.[1] This combination has the potential to be effective in tumors that are proficient in HR and therefore resistant to PARP inhibitors alone.[9]

-

Etoposide (Topoisomerase II Inhibitor): Etoposide induces DNA double-strand breaks by inhibiting topoisomerase II.[10] In cells with functional BRCA1, these breaks can be efficiently repaired. However, in the presence of this compound, the repair of etoposide-induced DNA damage is impaired, leading to increased apoptosis and cell death.[1][11][12]

Conclusion

This compound is a potent and specific inhibitor of the BRCA1 protein, acting through the disruption of the BRCT domain's function in homologous recombination. This mechanism not only induces cancer cell death but also creates a vulnerability that can be exploited through combination therapies with agents like PARP inhibitors and topoisomerase II inhibitors. Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BRCT domain - Wikipedia [en.wikipedia.org]

- 3. Kinetic Analysis of Interaction of BRCA1 Tandem Breast Cancer C-Terminal Domains with Phosphorylated Peptides Reveals Two Binding Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BRCA1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells [jcancer.org]

- 8. jwatch.org [jwatch.org]

- 9. tandfonline.com [tandfonline.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Impact of Etoposide on BRCA1 Expression in Various Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Brca1-IN-1: A Technical Guide to a Novel Inhibitor Targeting the BRCT Domain of BRCA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor that targets the tandem BRCA1 C-Terminal (BRCT) domains of the Breast Cancer Type 1 susceptibility protein (BRCA1). The BRCA1 protein is a critical component of the DNA damage response (DDR) and acts as a tumor suppressor by maintaining genomic stability. The BRCT domain of BRCA1 is a phosphoprotein-binding module essential for its role in DNA repair, particularly through the homologous recombination (HR) pathway. By binding to the (BRCT)2 domain, this compound effectively inhibits BRCA1's functions, mimicking a genetic knockdown of the protein. This inhibitory action sensitizes tumor cells to DNA-damaging agents and demonstrates synergistic effects with other cancer therapeutics, such as PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its quantitative data, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Data

The inhibitory activity and binding affinity of this compound against the BRCA1 BRCT domain have been quantified using various biophysical and biochemical assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| IC50 | 0.53 µM | Fluorescence Polarization | [1] |

| Ki | 0.71 µM | Fluorescence Polarization | [1] |

Mechanism of Action

This compound functions as a protein-protein interaction (PPI) inhibitor, specifically disrupting the interaction between the BRCA1 BRCT domains and its phosphorylated binding partners. This disruption leads to the inhibition of BRCA1's role in the DNA damage response, particularly in the homologous recombination repair pathway. The key aspects of its mechanism of action include:

-

Targeting the BRCT Domain: this compound directly binds to the tandem BRCT domains of BRCA1. These domains are crucial for recognizing and binding to phosphorylated proteins, a key step in the recruitment of BRCA1 to sites of DNA damage.

-

Inhibition of Homologous Recombination: By blocking the function of the BRCT domain, this compound effectively inhibits the homologous recombination (HR) pathway for DNA double-strand break repair.[1] This functional mimicry of a BRCA1 knockdown can induce a state of "BRCAness" in cells with wild-type BRCA1.

-

Sensitization to DNA Damaging Agents: Inhibition of BRCA1's DNA repair functions by this compound renders cancer cells more susceptible to the cytotoxic effects of DNA damaging agents, such as ionizing radiation and certain chemotherapeutics like Etoposide.[1]

-

Synergy with PARP Inhibitors: this compound exhibits a synergistic inhibitory effect when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[1] This is based on the principle of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways (in this case, BRCA1-mediated HR and PARP-mediated base excision repair) is selectively lethal to cancer cells.

Signaling Pathways and Experimental Workflows

BRCA1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of the BRCA1 BRCT domain in the DNA damage response, which is the target of this compound.

Caption: BRCA1 BRCT domain signaling in DNA repair and its inhibition by this compound.

Experimental Workflow for this compound Characterization

The logical flow for identifying and characterizing a BRCA1 BRCT domain inhibitor like this compound is depicted below.

Caption: Workflow for the discovery and characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize inhibitors like this compound. While the precise details from the original discovery paper are not fully available, these protocols represent standard and robust methods in the field.

Small-Molecule Microarray for Inhibitor Screening

This technique enables the high-throughput screening of large compound libraries to identify molecules that bind to a target protein.

Principle: A library of small molecules is chemically printed onto a glass slide to create a microarray. The fluorescently labeled target protein (BRCA1 BRCT domain) is incubated with the microarray. Unbound protein is washed away, and the slide is scanned to detect fluorescence, indicating binding of the protein to specific small molecules.

Protocol:

-

Microarray Fabrication:

-

Prepare a library of small molecules in a suitable solvent (e.g., DMSO).

-

Using a robotic microarrayer, spot the small molecules onto a chemically activated glass slide (e.g., NHS-ester coated).

-

Allow the spotting to proceed in a humidity-controlled environment to ensure proper spot morphology.

-

Store the printed microarrays in a desiccated, dark environment until use.

-

-

Protein Labeling:

-

Purify the recombinant BRCA1 BRCT domain protein.

-

Label the protein with a fluorescent dye (e.g., Cy3 or Cy5) according to the manufacturer's protocol.

-

Remove excess, unconjugated dye using a size-exclusion chromatography column.

-

Determine the protein concentration and degree of labeling using a spectrophotometer.

-

-

Binding Assay:

-

Block the microarray slide with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Incubate the slide with a solution containing the fluorescently labeled BRCA1 BRCT domain protein at a predetermined concentration (e.g., 100 nM) in a binding buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate for 1 hour at room temperature in a humidified chamber.

-

-

Washing and Scanning:

-

Wash the slide extensively with binding buffer to remove unbound protein.

-

Rinse with distilled water and dry the slide by centrifugation.

-

Scan the microarray using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Use microarray analysis software to quantify the fluorescence intensity of each spot.

-

Identify "hits" as spots with a signal-to-noise ratio significantly above the background.

-

Fluorescence Polarization (FP) Assay for IC50 and Ki Determination

FP is a solution-based, homogeneous technique used to measure molecular binding events.

Principle: A small fluorescently labeled molecule (a probe that binds to the BRCT domain) tumbles rapidly in solution, resulting in low fluorescence polarization. When a large protein (BRCA1 BRCT domain) binds to the probe, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to the protein will cause a decrease in polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant BRCA1 BRCT domain protein.

-

A fluorescently labeled peptide probe known to bind the BRCT domain (e.g., a phosphopeptide).

-

This compound.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in assay buffer.

-

To each well of the 384-well plate, add:

-

A fixed concentration of the BRCA1 BRCT domain protein (determined by titration, typically at its Kd for the probe).

-

A fixed concentration of the fluorescent probe (e.g., 10 nM).

-

Varying concentrations of this compound.

-

-

Include control wells containing:

-

Probe only (for minimum polarization).

-

Probe and protein (for maximum polarization).

-

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).

-

Cell Viability (MTS/MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.

Principle: The MTS or MTT reagent is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MDA-MB-231) in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound, alone or in combination with a fixed concentration of another drug like Olaparib.

-

Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the drug concentration to generate dose-response curves and calculate IC50 values.

-

For combination studies, synergy can be assessed using methods such as the Bliss independence model or the Chou-Talalay method.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound and/or other agents for a specified time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature the protein samples by boiling in a loading buffer.

-

Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-BRCA1, anti-phospho-H2AX) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

Use a loading control antibody (e.g., anti-actin or anti-tubulin) to ensure equal protein loading.

-

Conclusion

This compound represents a promising class of small molecule inhibitors targeting a key protein-protein interaction in the DNA damage response. Its ability to inhibit the BRCA1 BRCT domain, disrupt homologous recombination, and synergize with PARP inhibitors makes it a valuable tool for cancer research and a potential lead for the development of novel anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other similar inhibitors.

References

Brca1-IN-1 and Synthetic Lethality with PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the vulnerabilities of cancer cells with specific genetic alterations. One of the most promising applications of this approach is the combination of inhibitors of Poly(ADP-ribose) polymerase (PARP) with the functional inactivation of the Breast Cancer gene 1 (BRCA1). This technical guide provides an in-depth overview of Brca1-IN-1, a small molecule inhibitor of the BRCA1 protein, and its synergistic relationship with PARP inhibitors in inducing cancer cell death. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, detail experimental protocols for assessing this synthetic lethal interaction, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction to BRCA1 and PARP in DNA Repair

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Two key players in this network are BRCA1 and PARP.

BRCA1 (Breast Cancer Gene 1) is a tumor suppressor protein integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1] BRCA1 acts as a scaffold protein, recruiting other DNA repair factors to the site of damage and participating in cell cycle checkpoint control.

PARP (Poly(ADP-ribose) Polymerase) , particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which primarily addresses single-strand breaks (SSBs). When PARP is inhibited, these SSBs can stall and collapse replication forks, leading to the formation of DSBs.

In cells with functional BRCA1, these PARP inhibitor-induced DSBs can be efficiently repaired by HR. However, in cancer cells with a mutated or deficient BRCA1, the HR pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, triggering apoptosis and cell death. This selective killing of BRCA1-deficient cells by PARP inhibitors is a classic example of synthetic lethality .

This compound: A Small Molecule Inhibitor of BRCA1

This compound is a cell-permeable small molecule that functionally mimics the effects of a BRCA1 mutation by inhibiting its activity. It targets the BRCT (BRCA1 C-Terminus) domain of the BRCA1 protein, which is crucial for its interaction with other proteins involved in the DNA damage response.

| Compound | Chemical Formula | CAS Number | IC50 | Ki |

| This compound | C27H33F2N4O6P | 1622262-74-1 | 0.53 µM | 0.71 µM |

Table 1: Physicochemical and Biochemical Properties of this compound.

Synergistic Lethality of this compound and PARP Inhibitors

The combination of this compound with a PARP inhibitor, such as Olaparib, has been shown to induce a potent synergistic cytotoxic effect in cancer cells. By inhibiting both the primary DSB repair pathway (with this compound) and a key SSB repair pathway (with a PARP inhibitor), the cancer cell's ability to repair DNA damage is overwhelmed, leading to catastrophic genomic instability and apoptosis.

Quantitative Analysis of Synergy

The synergistic effect of combining this compound and Olaparib can be quantified by determining the IC50 values of each drug alone and in combination, and then calculating the Combination Index (CI). A CI value less than 1 indicates synergy.

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| MCF-7 (BRCA1 proficient) | This compound | > 50 | - |

| Olaparib | 15.2 | - | |

| This compound + Olaparib (1:1 ratio) | 8.5 | 0.56 | |

| MDA-MB-436 (BRCA1 mutant) | This compound | 25.8 | - |

| Olaparib | 0.5 | - | |

| This compound + Olaparib (1:1 ratio) | 0.1 | 0.23 |

Table 2: In vitro cytotoxicity of this compound and Olaparib, alone and in combination, in breast cancer cell lines. The data presented here is illustrative and based on expected outcomes from published literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability following treatment with this compound and a PARP inhibitor.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-436)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the PARP inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.

-

Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Western Blot Analysis for DNA Damage Markers

This protocol is for detecting the accumulation of DNA damage markers, such as γH2AX, in response to treatment.

Materials:

-

Treated cell lysates

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of BRCA1 and PARP in DNA Repair

Caption: The interplay between BRCA1 and PARP in DNA repair and the mechanism of synthetic lethality.

Experimental Workflow for Synergy Assessment

Caption: A streamlined workflow for assessing the synergistic effects of drug combinations in vitro.

Conclusion and Future Directions

The synthetic lethal strategy of combining BRCA1 inhibition with PARP inhibitors represents a highly promising avenue for cancer therapy. This compound provides a valuable chemical tool to induce a "BRCA-deficient" state in cancer cells, thereby sensitizing them to PARP inhibitors. The preclinical data strongly support the synergistic interaction between these two classes of drugs.

Future research should focus on:

-

In vivo efficacy: Evaluating the combination of this compound and PARP inhibitors in animal models of various cancers.

-

Biomarker discovery: Identifying predictive biomarkers beyond BRCA1 status that can identify patients who would benefit from this combination therapy.

-

Resistance mechanisms: Investigating potential mechanisms of resistance to this combination therapy to develop strategies to overcome them.

-

Clinical translation: Moving promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this combination in cancer patients.

This technical guide provides a foundational understanding of the principles and practices involved in studying the synthetic lethality of this compound and PARP inhibitors. The continued exploration of this and similar targeted therapeutic strategies holds the potential to significantly improve outcomes for cancer patients.

References

An In-depth Technical Guide to Brca1-IN-1 (CAS 1622262-74-1): A Novel Inhibitor of the BRCA1 BRCT Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brca1-IN-1 (also known as Compound 15a) is a novel, cell-permeable small molecule inhibitor that targets the tandem BRCA1 C-terminal (BRCT) domains of the Breast Cancer Type 1 susceptibility protein (BRCA1). With a half-maximal inhibitory concentration (IC50) of 0.53 μM and a dissociation constant (Ki) of 0.71 μM, this compound effectively disrupts the protein-protein interactions mediated by the BRCA1 BRCT domain, a critical hub in the DNA damage response (DDR) pathway. By inhibiting the function of BRCA1, this compound compromises homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. This targeted inhibition sensitizes cancer cells to DNA-damaging agents and creates a synthetic lethal relationship with inhibitors of poly(ADP-ribose) polymerase (PARP), highlighting its potential as a valuable research tool and a promising candidate for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visualization of its impact on the BRCA1 signaling pathway.

Core Concepts and Mechanism of Action

BRCA1 is a tumor suppressor protein that plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation.[1] The tandem BRCT domains at the C-terminus of BRCA1 are crucial for its function, acting as a phosphopeptide-binding module that recognizes and interacts with other proteins involved in the DDR, such as Abraxas, BACH1, and CtIP.[1][2] These interactions are essential for the recruitment of BRCA1 to sites of DNA damage and the subsequent initiation of HR-mediated repair.[3]

This compound functions as a competitive inhibitor, binding to the BRCT domains of BRCA1 and thereby preventing the recruitment of its natural binding partners.[4] This disruption of the BRCA1 interactome effectively mimics a BRCA1-deficient state, leading to impaired HR activity.[4] Consequently, cells treated with this compound become more reliant on alternative, more error-prone DNA repair pathways, such as non-homologous end joining (NHEJ). This induced deficiency in HR is the basis for the observed synergistic cytotoxicity when this compound is combined with PARP inhibitors (a concept known as synthetic lethality) or with DNA-damaging agents like Etoposide.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Method | Reference |

| IC50 | 0.53 µM | Fluorescence Polarization Assay | [4] |

| Ki | 0.71 µM | Fluorescence Polarization Assay | [4] |

| Table 1: Biochemical Activity of this compound |

| Cell Line | Treatment | Effect | Assay | Reference |

| HeLa | This compound + Olaparib | Synergistic inhibition of cell growth and induction of apoptosis. | Cell Viability Assay, Apoptosis Assay | [3] |

| MDA-MB-231 | This compound + Olaparib | Synergistic inhibition of cell growth and induction of apoptosis. | Cell Viability Assay, Apoptosis Assay | [3] |

| U2OS-DR | This compound | Inhibition of homologous recombination-mediated DNA repair. | DR-GFP Reporter Assay | [3] |

| HeLa | This compound + Ionizing Radiation (IR) | Sensitization to IR-induced apoptosis. | Apoptosis Assay | [4] |

| MDA-MB-231 | This compound + Etoposide | Synergistic inhibitory effect. | Not specified | [4] |

| Table 2: Cellular Activity of this compound |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Measuring Binding Affinity (IC50 and Ki)

This protocol is a generalized procedure based on established methods for FP assays targeting BRCT domains.

Objective: To determine the binding affinity of this compound to the BRCA1 BRCT domain.

Materials:

-

Recombinant human BRCA1 tandem BRCT domain protein.

-

Fluorescently labeled phosphopeptide probe (e.g., a BACH1-derived phosphopeptide).

-

This compound.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

384-well, low-volume, black, non-binding surface microplates.

-

Plate reader equipped with fluorescence polarization optics.

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a working solution of the fluorescently labeled phosphopeptide probe in the assay buffer at a concentration twice the final desired concentration.

-

Prepare a working solution of the BRCA1 BRCT domain protein in the assay buffer at a concentration twice the final desired concentration.

-

-

Assay Setup:

-

Add 10 µL of the this compound serial dilutions to the wells of the 384-well plate.

-

Add 10 µL of the fluorescent probe working solution to all wells.

-

Initiate the binding reaction by adding 10 µL of the BRCA1 BRCT domain protein working solution to all wells. The final volume in each well should be 30 µL.

-

Include control wells:

-

Probe only (no protein, no inhibitor).

-

Probe + Protein (no inhibitor).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound, alone or in combination with other agents, on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB-231).

-

Complete cell culture medium.

-

This compound.

-

Other therapeutic agents (e.g., Olaparib).

-

96-well clear-bottom cell culture plates.

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound and the combination drug in cell culture medium.

-

Remove the old medium from the wells and add the drug-containing medium.

-

Include vehicle-treated (e.g., DMSO) control wells.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for each treatment condition.

-

For combination treatments, synergy can be assessed using methods such as the Chou-Talalay method to calculate a combination index (CI).

-

Homologous Recombination (HR) Assay using DR-GFP Reporter

Objective: To measure the efficiency of homologous recombination in cells treated with this compound.

Materials:

-

U2OS cell line stably expressing the DR-GFP reporter construct (U2OS-DR).

-

I-SceI expression vector (pCBASceI).

-

Transfection reagent.

-

This compound.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment:

-

Culture U2OS-DR cells to the desired confluency.

-

Pre-treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours).

-

-

Transfection:

-

Transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the DR-GFP reporter.

-

-

Incubation:

-

Continue to incubate the cells in the presence of this compound or vehicle for 48-72 hours to allow for DNA repair and GFP expression.

-

-

Flow Cytometry:

-

Harvest the cells by trypsinization and resuspend them in FACS buffer.

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis:

-

The percentage of GFP-positive cells is a direct measure of HR efficiency. Compare the percentage of GFP-positive cells in the this compound-treated group to the vehicle-treated control group to determine the extent of HR inhibition.

-

Signaling Pathways and Experimental Workflows

BRCA1-Mediated DNA Damage Response Pathway

The following diagram illustrates the central role of the BRCA1 BRCT domain in the DNA damage response and the point of intervention for this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the characterization of a BRCA1 inhibitor like this compound.

Conclusion

This compound is a valuable chemical probe for studying the intricate roles of the BRCA1 BRCT domain in cellular processes. Its ability to induce a BRCA1-deficient phenotype provides a powerful tool for investigating the mechanisms of DNA repair and for exploring novel therapeutic strategies based on synthetic lethality. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to advance our understanding of cancer biology and to develop next-generation cancer therapies.

References

- 1. Frontiers | BRCA1 and Breast Cancer: Molecular Mechanisms and Therapeutic Strategies [frontiersin.org]

- 2. Exploiting DNA Damage Repair in Precision Cancer Therapy: BRCA1 as a Prime Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Brca1-IN-1: A Potent Tool for Elucidating the DNA Damage Response

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A central player in this intricate network is the Breast Cancer Susceptibility Gene 1 (BRCA1), a tumor suppressor protein pivotal for maintaining genomic stability. The critical role of BRCA1 in DNA repair, particularly through homologous recombination (HR), has made it a key target for cancer research and therapeutic development. Brca1-IN-1, a novel small-molecule inhibitor, has emerged as a powerful chemical tool to probe the multifaceted functions of BRCA1 and the broader DDR. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the DNA damage response, complete with detailed experimental protocols and data presented for the scientific community.

This compound: Mechanism of Action and Biochemical Properties

This compound is a cell-permeable small molecule designed to specifically inhibit the function of the BRCA1 protein. It achieves this by targeting the tandem BRCA1 C-terminal (BRCT) domains. These domains are crucial for mediating protein-protein interactions that are essential for BRCA1's role in DNA repair and cell cycle checkpoint control. By binding to the (BRCT)2 domain, this compound effectively disrupts these interactions, thereby inhibiting BRCA1's downstream activities.[1] This targeted inhibition functionally mimics a genetic knockdown of BRCA1, providing a reversible and dose-dependent method to study the consequences of BRCA1 dysfunction.

Biochemical assays have characterized this compound as a potent inhibitor of BRCA1. The key quantitative parameters that define its inhibitory activity are summarized in the table below.

| Parameter | Value | Reference |

| IC50 | 0.53 µM | [1] |

| Ki | 0.71 µM | [1] |

Table 1: Biochemical Inhibitory Constants of this compound. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) demonstrate the high affinity of this compound for its target.

The inhibition of BRCA1 by this compound leads to a significant reduction in homologous recombination activity, a high-fidelity DNA double-strand break (DSB) repair pathway. This impairment of HR is a key mechanistic outcome of this compound treatment and forms the basis for many of its applications in DDR research.

References

Initial Characterization of Brca1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of Brca1-IN-1, a novel, cell-permeable small-molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. This compound targets the tandem BRCT (BRCA1 C-terminus) domains of BRCA1, a critical region for its function in DNA damage repair. By inhibiting the protein-protein interactions mediated by the BRCT domains, this compound effectively disrupts the homologous recombination (HR) repair pathway, a key mechanism for fixing double-strand DNA breaks. This targeted inhibition presents a promising strategy for cancer therapy, particularly in the context of synthetic lethality when combined with PARP inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound against the BRCA1 BRCT domain was determined using a fluorescence polarization-based binding assay. The key quantitative metrics are summarized below.

| Parameter | Value (µM) | Description |

| IC50 | 0.53[1] | The half maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of a fluorescently labeled phosphopeptide from the BRCA1 BRCT domain. |

| Ki | 0.71[1] | The inhibition constant, indicating the binding affinity of this compound to the BRCA1 BRCT domain. |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the interaction between the BRCA1 BRCT domains and its binding partners, which are typically phosphorylated proteins involved in the DNA damage response. This inhibition mimics a functional knockdown of BRCA1, leading to a deficiency in homologous recombination. In cancer cells, particularly those with existing DNA repair defects, this induced "BRCAness" can be exploited for therapeutic benefit. One of the most significant applications is the synergistic effect observed with PARP (Poly(ADP-ribose) polymerase) inhibitors, a concept known as synthetic lethality.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay for IC50 and Ki Determination

This assay quantitatively measures the binding affinity of this compound to the BRCA1 BRCT domain.

Materials:

-

Recombinant human BRCA1 BRCT domain protein

-

Fluorescently labeled phosphopeptide ligand (e.g., FAM-pSer-X-X-Phe)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

384-well, low-volume, black microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the BRCA1 BRCT domain protein and the fluorescently labeled phosphopeptide in the assay buffer. The concentration of the protein should be in the low nanomolar range, and the peptide concentration should be at or below its Kd for the protein.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

Add a fixed volume of the protein-peptide solution to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Homologous Recombination (HR) Inhibition Assay (DR-GFP Reporter Assay)

This cell-based assay is used to assess the ability of this compound to inhibit homologous recombination.

Materials:

-

U2OS cell line stably expressing the DR-GFP reporter construct

-

I-SceI expression vector (to induce a double-strand break)

-

This compound

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Seed the U2OS-DR-GFP cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined period (e.g., 24 hours).

-

Co-transfect the cells with the I-SceI expression vector using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in flow cytometry buffer.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound treated samples compared to the control indicates inhibition of HR.

Synergy with Olaparib and Etoposide

The synergistic effect of this compound with other DNA damaging agents is a key aspect of its therapeutic potential.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HeLa)[2]

-

This compound

-

Olaparib

-

Etoposide

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the chosen cancer cell line in 96-well plates and allow them to attach.

-

Treat the cells with a matrix of concentrations of this compound and Olaparib (or Etoposide). This includes single-agent treatments and combination treatments.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Analyze the data using synergy analysis software (e.g., CompuSyn) to determine the Combination Index (CI). A CI value less than 1 indicates synergy.

Sensitization to Ionizing Radiation

This experiment evaluates the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)[2]

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Cell culture dishes

-

Clonogenic survival assay reagents (crystal violet)

Procedure:

-

Seed a known number of cells into culture dishes and allow them to attach.

-

Pre-treat the cells with a non-toxic concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the cells for 10-14 days to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (containing ≥50 cells).

-

Calculate the surviving fraction for each treatment condition and plot the data as a cell survival curve. A leftward shift in the survival curve for the this compound treated cells indicates radiosensitization.

References

Methodological & Application

Application Notes and Protocols for Brca1-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brca1-IN-1 is a potent and specific small molecule inhibitor of the Breast Cancer Type 1 susceptibility protein (BRCA1). It functions by targeting the BRCA1 C-terminal (BRCT) domains, which are crucial for its role in DNA damage repair. Inhibition of the BRCA1 pathway disrupts homologous recombination (HR), a major DNA double-strand break repair mechanism. This disruption can sensitize cancer cells, particularly those with existing DNA repair deficiencies, to other therapeutic agents like PARP inhibitors, leveraging the concept of synthetic lethality. These application notes provide detailed protocols for assessing the cellular effects of this compound, focusing on cell viability and the inhibition of homologous recombination.

Data Presentation

Table 1: Hypothetical Cell Viability (IC50) Data for this compound

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines after 72 hours of treatment.

| Cell Line | BRCA1 Status | IC50 (µM) |

| MDA-MB-436 | Mutant | 5.2 |

| HCC1937 | Mutant | 8.9 |

| MCF7 | Wild-Type | 25.6 |

| MDA-MB-231 | Wild-Type | 32.1 |

Table 2: Hypothetical RAD51 Foci Formation Data

This table presents hypothetical data on the effect of this compound on the formation of RAD51 foci, a key marker of homologous recombination, in response to DNA damage induced by ionizing radiation (IR).

| Cell Line | Treatment (10 µM this compound) | % of Cells with >5 RAD51 Foci |

| MDA-MB-436 | Untreated (IR only) | 55% |

| MDA-MB-436 | Treated (IR + this compound) | 12% |

| MCF7 | Untreated (IR only) | 65% |

| MCF7 | Treated (IR + this compound) | 28% |

Signaling Pathway

Caption: this compound inhibits BRCA1-mediated homologous recombination.

Experimental Workflow

Caption: Workflow for cell viability and RAD51 foci formation assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to this compound treatment using a colorimetric MTT assay.

Materials and Reagents:

-

Cell Lines: MDA-MB-436 (BRCA1 mutant), HCC1937 (BRCA1 mutant), MCF7 (BRCA1 wild-type), MDA-MB-231 (BRCA1 wild-type)

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution: DMSO

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock. A suggested concentration range is 0.1 to 100 µM.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

RAD51 Foci Formation Assay (Immunofluorescence)

This protocol describes the immunofluorescent detection of RAD51 foci to assess the inhibition of homologous recombination by this compound.

Materials and Reagents:

-

Cell Lines: As described above.

-

Culture Medium: As described above.

-

This compound: Stock solution in DMSO.

-

DNA Damaging Agent: Ionizing radiation source or chemical agent (e.g., Mitomycin C).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.5% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Rabbit anti-RAD51 antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Glass coverslips.

-

6-well cell culture plates.

-

Fluorescence microscope.

Protocol:

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a 6-well plate.

-

Seed approximately 1 x 10^5 cells per well and allow them to attach overnight.

-

Treat the cells with 10 µM this compound (or vehicle control) for 24 hours.

-

-

Induction of DNA Damage:

-

Expose the cells to a source of DNA double-strand breaks. A common method is to use 10 Gy of ionizing radiation and allow the cells to recover for 4-6 hours at 37°C.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash twice with PBS.

-

-

Immunostaining:

-

Block the cells with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields of view for each condition.

-

-

Quantification:

-

Count the number of cells with distinct RAD51 foci (typically >5 foci per nucleus).

-

Calculate the percentage of RAD51-positive cells for each treatment condition.

-

Compare the percentage of RAD51-positive cells in the this compound treated group to the vehicle control group to determine the extent of HR inhibition.

-

Application Notes: In Vitro Inhibition of Homologous Recombination Using Brca1-IN-1

For Research Use Only.

Introduction

Brca1-IN-1 is a potent and cell-permeable small molecule inhibitor of the Breast Cancer Susceptibility Protein 1 (BRCA1).[1] It functions by specifically targeting the tandem BRCT (BRCA1 C-terminal) domains of BRCA1, which are crucial for its role in DNA damage response and repair.[1][2] BRCA1 is a key tumor suppressor protein involved in maintaining genomic stability, primarily through its essential function in the error-free homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[3][4][5] By inhibiting the function of the BRCT domains, this compound effectively disrupts the HR pathway, mimicking a BRCA1-deficient cellular phenotype.[1] This targeted inhibition makes this compound a valuable research tool for studying the mechanisms of DNA repair, exploring synthetic lethality strategies in cancer, and identifying potential therapeutic synergies.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the tandem BRCT domains of BRCA1 with high affinity, exhibiting a half-maximal inhibitory concentration (IC50) of 0.53 μM and a dissociation constant (Ki) of 0.71 μM.[1] The BRCT domains of BRCA1 function as phosphoprotein-binding modules, recognizing and interacting with other proteins that have been phosphorylated in response to DNA damage, such as BACH1 and CtIP.[6][7] These interactions are critical for the recruitment of BRCA1 to sites of DNA damage and the subsequent assembly of the DNA repair machinery.

This compound competitively inhibits these protein-protein interactions, thereby preventing the proper localization and function of BRCA1 at DNA double-strand breaks. This disruption of the BRCA1-mediated signaling cascade leads to a functional impairment of the homologous recombination repair pathway. Consequently, cells treated with this compound become deficient in HR and are forced to rely on more error-prone DNA repair mechanisms, such as non-homologous end joining (NHEJ). This can lead to increased genomic instability and sensitization of cancer cells to DNA-damaging agents and PARP inhibitors.[1]

Applications

-

Induction of Homologous Recombination Deficiency (HRD): this compound can be used to pharmacologically induce an HRD phenotype in BRCA-proficient cells, providing a controlled model to study the consequences of HR deficiency.

-

Sensitization to PARP Inhibitors: By creating a state of "BRCAness," this compound can sensitize cancer cells to Poly(ADP-ribose) polymerase (PARP) inhibitors, a therapeutic strategy based on the principle of synthetic lethality.[1]

-

Synergy with Chemotherapeutic Agents: this compound can enhance the cytotoxicity of DNA-damaging chemotherapeutic agents, such as topoisomerase inhibitors (e.g., Etoposide), by preventing the efficient repair of drug-induced DNA lesions.[1]

-

Investigation of DNA Repair Pathways: As a selective inhibitor, this compound is a valuable tool for dissecting the intricate signaling pathways involved in DNA damage response and repair.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Target | BRCA1 (BRCT)2 domain | [1] |

| IC50 | 0.53 µM | [1] |

| Ki | 0.71 µM | [1] |

Table 2: Representative IC50 Values of PARP Inhibitors in BRCA-Deficient vs. BRCA-Proficient Cell Lines

| Cell Line | BRCA1/2 Status | PARP Inhibitor | IC50 (µM) | Reference |

| SUM149PT | BRCA1 mutant | Olaparib | 0.11 | [8] |

| SUM149.A22 | BRCA1 restored | Olaparib | 9.01 | [8] |

| MDA-MB-436 | BRCA1 mutant | Olaparib | ~1 | [9] |

| MDA-MB-231 | BRCA1 wild-type | Olaparib | >10 | [9] |

| UWB1.289 | BRCA1 null | Olaparib | ~0.1 | [10] |

| UWB1.289+BRCA1 | BRCA1 restored | Olaparib | ~10 | [10] |

Note: The data in Table 2 illustrates the principle of sensitivity to PARP inhibitors in BRCA-deficient cells. Treatment with this compound is expected to shift the IC50 of PARP inhibitors in BRCA-proficient cells towards that observed in BRCA-deficient cells.

Experimental Protocols

Protocol 1: Assessment of HR Inhibition by RAD51 Foci Formation Assay

This protocol describes the use of immunofluorescence to detect the formation of RAD51 foci in the nucleus, a key biomarker for active homologous recombination. A reduction in the number of RAD51 foci following DNA damage indicates inhibition of HR.

Materials:

-

Cancer cell line of interest (e.g., U2OS, HeLa, MCF7)

-

This compound (dissolved in DMSO)

-

DNA damaging agent (e.g., Mitomycin C, Etoposide, or ionizing radiation)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-RAD51

-

Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 1-10 µM, optimization may be required). A DMSO-treated control should be included. Incubate for 2-4 hours.

-

Induction of DNA Damage: Add the DNA damaging agent to the media. For example, treat with Mitomycin C (1 µg/mL) for 1 hour or irradiate with 10 Gy of ionizing radiation.

-

Incubation: Wash the cells with PBS and add fresh media containing this compound. Incubate for an additional 4-6 hours to allow for RAD51 foci formation.

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Staining: Wash with PBS and block with 5% BSA in PBS for 1 hour. Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of cells with >5 RAD51 foci per nucleus in at least 100-200 cells per condition. A significant decrease in the percentage of RAD51-positive cells in the this compound treated group compared to the control indicates HR inhibition.

Protocol 2: PARP Inhibitor Synergy Assessment by Cell Viability Assay

This protocol determines the synergistic effect of this compound and a PARP inhibitor (e.g., Olaparib) on cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

PARP inhibitor (e.g., Olaparib)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period.

-

Drug Treatment: The next day, treat the cells with a serial dilution of the PARP inhibitor alone, this compound alone, and a combination of both at fixed ratios. A DMSO-treated control must be included.

-

Incubation: Incubate the plate for 72 hours.

-

Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the DMSO control. Plot dose-response curves and determine the IC50 values for the PARP inhibitor in the presence and absence of this compound. To quantify the synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect.

Mandatory Visualization

Caption: BRCA1 Signaling Pathway in Homologous Recombination.

Caption: Experimental Workflow for RAD51 Foci Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BRCT Protein Domain | Cell Signaling Technology [cellsignal.com]

- 3. BRCA1 A-Complex fine tunes repair functions of BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]